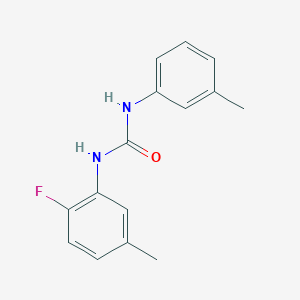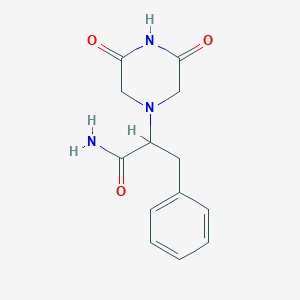
1'-(cyclopropylcarbonyl)-N-(2,5-dimethylbenzyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(cyclopropylcarbonyl)-N-(2,5-dimethylbenzyl)-1,4'-bipiperidine-3-carboxamide, commonly known as CR845, is a kappa opioid receptor agonist that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have analgesic, anti-inflammatory, and anti-pruritic effects, making it a promising candidate for the treatment of various medical conditions.
Mécanisme D'action
CR845 exerts its effects through activation of the kappa opioid receptor. This receptor is primarily found in the central and peripheral nervous systems and is involved in the modulation of pain, inflammation, and stress responses. Activation of the kappa opioid receptor by CR845 leads to the inhibition of pain signaling pathways and the reduction of inflammation.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, CR845 has been shown to have other biochemical and physiological effects. For example, it has been found to reduce itching in animal models of pruritus. Additionally, CR845 has been shown to have anti-depressant effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CR845 in lab experiments is its specificity for the kappa opioid receptor. This allows for more targeted effects and reduces the risk of off-target effects. However, one limitation of using CR845 is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on CR845. One area of interest is its potential as a treatment for chronic pain conditions, such as fibromyalgia. Additionally, CR845 may have potential as a treatment for pruritus associated with various medical conditions, such as chronic kidney disease. Further research is also needed to fully understand the mechanism of action of CR845 and its potential effects on other physiological systems.
Méthodes De Synthèse
The synthesis of CR845 involves several steps, starting with the reaction of 1,4'-bipiperidine-3-carboxylic acid with cyclopropylcarbonyl chloride to form the cyclopropylcarbonyl derivative. This intermediate is then reacted with N-(2,5-dimethylbenzyl)amine to yield the final product, CR845.
Applications De Recherche Scientifique
CR845 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in various animal models of pain, including inflammatory and neuropathic pain. Additionally, CR845 has been found to have anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema.
Propriétés
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-[(2,5-dimethylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-17-5-6-18(2)21(14-17)15-25-23(28)20-4-3-11-27(16-20)22-9-12-26(13-10-22)24(29)19-7-8-19/h5-6,14,19-20,22H,3-4,7-13,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRXCDNZCLAKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-isopropylphenyl)-2-{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5380622.png)
![3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5380627.png)
![N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5380635.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5380639.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5380650.png)
![7-[(methylthio)acetyl]-N-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5380656.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5380672.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5380678.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5380681.png)



![2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5380711.png)